molecular formula C22H19N3 B5592536 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]

5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]

Cat. No.: B5592536
M. Wt: 325.4 g/mol
InChI Key: QTLAIAKMLYNAIN-UHFFFAOYSA-N
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Description

5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane] is a complex organic compound characterized by its fused ring structure. This compound belongs to the spiro-indeno[1,2-b]quinoxaline family, which is known for its notable applications in various fields of chemistry, biology, and medicine[_{{{CITATION{{{_1{Recent advancement in the synthesis of diverse spiro-indeno1,2- b ....

Properties

IUPAC Name

spiro[1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene-21,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-2-8-16-15(7-1)14-22(11-5-6-12-22)25-20(16)13-19-21(25)24-18-10-4-3-9-17(18)23-19/h1-4,7-10,13H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLAIAKMLYNAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=CC5=NC6=CC=CC=C6N=C5N24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane] typically involves multiple steps, starting with the construction of the indolizino[2,3-b]quinoxaline core[_{{{CITATION{{{_1{Recent advancement in the synthesis of diverse spiro-indeno1,2- b .... This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any impurities and by-products formed during the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane] has been studied for its potential antibacterial properties. It can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer drugs. Its ability to interact with specific molecular targets in cancer cells makes it a potential therapeutic agent.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications, including the creation of advanced materials.

Mechanism of Action

The mechanism by which 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane] exerts its effects involves its interaction with specific molecular targets. In the case of antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. For anticancer applications, the compound may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cycloheptane]

  • 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclooctane]

Uniqueness: 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane] stands out due to its specific ring structure and the presence of the cyclopentane moiety, which can influence its reactivity and biological activity compared to similar compounds.

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